5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
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Overview
Description
Quinazoline is a class of organic compounds that are often used as anti-tumor agents .
Synthesis Analysis
In the synthesis of quinazolin-5, the absence of a carbonyl stretching peak at 1705 cm −1 indicates that the (COOH) group was involved in the cyclization .
Molecular Structure Analysis
The binding mode of quinazoline compounds was found to be constant with the EGFR inhibitory activity in molecular docking studies .
Chemical Reactions Analysis
Quinazoline derivatives were prepared and tested for anticancer activity as irreversible dual EGFR/HER2 inhibitors .
Scientific Research Applications
Antimicrobial Activity
A novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were synthesized starting from related compounds. These synthesized compounds have been screened for their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Crystal Structure Analysis
The crystal structure of a closely related compound, 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline, was determined by X-ray diffraction analysis, revealing intricate intra- and intermolecular interactions. This detailed structural analysis contributes to the understanding of molecular conformations and interactions that are crucial for designing compounds with desired biological activities (Rajnikant, Gupta, & Singh, 2000).
Platelet Activating Factor (PAF) Antagonists
N-[(heteroaryl)alkyl]pyrido[2,1-b]quinazolines were evaluated for their ability to inhibit the binding of radiolabeled platelet activating factor (PAF) to its receptor on dog platelets, indicating their potential as PAF antagonists. This suggests their applicability in treating diseases where PAF is a contributing factor, such as inflammation and cardiovascular diseases (Tilley et al., 1988).
Cancer Research
A compound with a slightly different structure was synthesized and showed distinct effective inhibition on the proliferation of some cancer cell lines. This highlights the potential application of related compounds in cancer research, particularly in the synthesis of new chemotherapeutic agents (Liu et al., 2016).
Antiallergy Agents
N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides were evaluated for their ability to antagonize slow-reacting substance of anaphylaxis (SRS-A) induced contractions, indicating their potential as orally active antiallergy agents. This suggests their usefulness in treating allergic reactions and asthma (Tilley et al., 1987).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitglycogen synthase kinase (GSK-3) , which plays a crucial role in cellular processes such as glucose regulation and cell division.
Mode of Action
Compounds with similar structures have been found to reduce the mitochondrial complex i-dependent respiration . This suggests that the compound might interact with its targets to alter cellular respiration.
Biochemical Pathways
Inhibition of gsk-3 can affect various pathways, including the wnt/β-catenin signaling pathway, which is involved in cell growth and differentiation .
Result of Action
Similar compounds have shown high hypoglycemic activity , suggesting potential effects on blood glucose levels.
Properties
IUPAC Name |
5-ethyl-N-(4-fluorophenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-2-24-18-13-14(20(26)23-16-9-7-15(22)8-10-16)6-11-17(18)21(27)25-12-4-3-5-19(24)25/h6-11,13,19H,2-5,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYJRGBFBYQTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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